molecular formula C19H15BrClN3O3S B4991998 N-(4-bromophenyl)-4-({[(4-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide

N-(4-bromophenyl)-4-({[(4-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide

Katalognummer B4991998
Molekulargewicht: 480.8 g/mol
InChI-Schlüssel: KQFQMSWRBPMCHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-4-({[(4-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide, commonly known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first synthesized by Bayer Pharmaceuticals in the early 2000s and has since been the subject of numerous scientific studies.

Wirkmechanismus

BAY 43-9006 exerts its anti-tumor effects through several mechanisms of action. One of its primary targets is the RAF/MEK/ERK pathway, which plays a key role in cancer cell growth and survival. BAY 43-9006 inhibits the activity of RAF, a protein kinase that is upstream of MEK and ERK in this pathway, thereby blocking downstream signaling and inhibiting cancer cell proliferation. Additionally, BAY 43-9006 also inhibits the activity of VEGFR, a receptor tyrosine kinase that is involved in angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. By inhibiting VEGFR, BAY 43-9006 can block angiogenesis and starve tumors of the nutrients they need to grow.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-tumor activity, BAY 43-9006 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are key processes involved in metastasis, the spread of cancer to other parts of the body. Additionally, BAY 43-9006 has been shown to have anti-inflammatory effects, which may contribute to its therapeutic activity in cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of BAY 43-9006 for lab experiments is its well-characterized mechanism of action. Because this compound has been extensively studied, researchers have a good understanding of how it works and can design experiments accordingly. Additionally, BAY 43-9006 has been shown to have activity against a wide range of cancer types, making it a versatile tool for cancer research. However, there are also some limitations to using BAY 43-9006 in lab experiments. For example, this compound has been shown to have off-target effects on other signaling pathways, which can complicate data interpretation. Additionally, the optimal dosing and treatment schedule for BAY 43-9006 may vary depending on the cancer type and experimental conditions, which can make it challenging to compare results across different studies.

Zukünftige Richtungen

There are several future directions for research on BAY 43-9006. One area of interest is the development of combination therapies that include BAY 43-9006 with other anti-cancer agents. For example, BAY 43-9006 has been shown to enhance the activity of chemotherapy drugs in preclinical studies, suggesting that it may have potential as a combination therapy. Additionally, there is interest in exploring the use of BAY 43-9006 in combination with immunotherapy, a type of cancer treatment that harnesses the immune system to fight cancer. Finally, there is ongoing research aimed at identifying biomarkers that can predict response to BAY 43-9006, which could help to personalize treatment and improve outcomes for patients.

Synthesemethoden

The synthesis of BAY 43-9006 involves several steps, starting with the reaction of 4-bromonitrobenzene with potassium carbonate to form 4-bromophenol. This intermediate is then reacted with 4-chloroaniline and phosgene to form the corresponding isocyanate, which is subsequently reacted with benzenesulfonamide to yield the final product.

Wissenschaftliche Forschungsanwendungen

BAY 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several key signaling pathways involved in cancer cell growth and survival, including the RAF/MEK/ERK and VEGF/VEGFR pathways. As a result, BAY 43-9006 has demonstrated promising anti-tumor activity in preclinical studies and has been evaluated in clinical trials for the treatment of various types of cancer, including hepatocellular carcinoma, renal cell carcinoma, and melanoma.

Eigenschaften

IUPAC Name

1-[4-[(4-bromophenyl)sulfamoyl]phenyl]-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClN3O3S/c20-13-1-5-17(6-2-13)24-28(26,27)18-11-9-16(10-12-18)23-19(25)22-15-7-3-14(21)4-8-15/h1-12,24H,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFQMSWRBPMCHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.